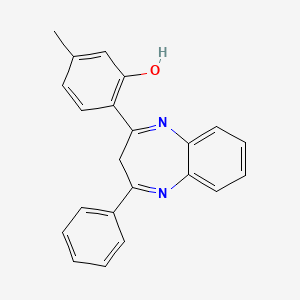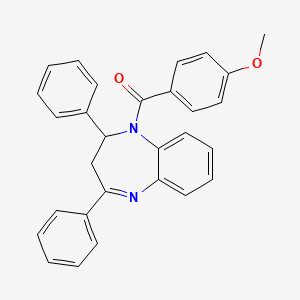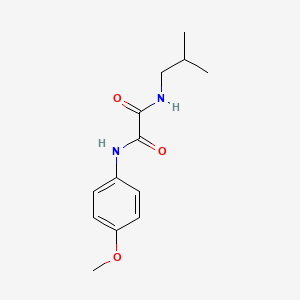![molecular formula C18H13NO5 B11643475 (2E)-1-(5-methylfuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11643475.png)
(2E)-1-(5-methylfuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(5-metilfurano-2-il)-3-[5-(3-nitrofenil)furano-2-il]prop-2-en-1-ona es un compuesto orgánico que pertenece a la clase de las calconas. Las calconas son cetonas aromáticas con dos anillos fenilo que son conocidas por sus diversas actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-1-(5-metilfurano-2-il)-3-[5-(3-nitrofenil)furano-2-il]prop-2-en-1-ona generalmente implica la reacción de condensación de Claisen-Schmidt. Esta reacción se lleva a cabo entre el 5-metil-2-furaldehído y el 3-nitrobenzaldehído en presencia de una base como el hidróxido de sodio o el hidróxido de potasio. La reacción generalmente se lleva a cabo en un disolvente de etanol o metanol a temperatura ambiente, y el producto se obtiene después de la purificación mediante recristalización.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la reacción de condensación de Claisen-Schmidt. Esto requeriría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar técnicas de purificación eficientes como la cromatografía en columna o la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-1-(5-metilfurano-2-il)-3-[5-(3-nitrofenil)furano-2-il]prop-2-en-1-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de un catalizador de paladio o borohidruro de sodio para producir alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo nitrofenilo, donde los nucleófilos como las aminas o los tioles reemplazan el grupo nitro.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes o aminas.
Sustitución: Derivados de amino o tiol.
Aplicaciones Científicas De Investigación
(2E)-1-(5-metilfurano-2-il)-3-[5-(3-nitrofenil)furano-2-il]prop-2-en-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles propiedades antimicrobianas y antioxidantes.
Medicina: Se explora por sus actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (2E)-1-(5-metilfurano-2-il)-3-[5-(3-nitrofenil)furano-2-il]prop-2-en-1-ona involucra su interacción con varios objetivos moleculares. El compuesto puede inhibir enzimas o interactuar con receptores celulares, lo que lleva a cambios en las vías celulares. Por ejemplo, su actividad anticancerígena puede atribuirse a la inhibición de quinasas específicas o la inducción de apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con grupos funcionales similares.
Compuestos de flúor: Comparten algunas propiedades químicas debido a la presencia de grupos electronegativos.
3-(Furano-2-il)propionato de etilo: Contiene un anillo de furano similar a (2E)-1-(5-metilfurano-2-il)-3-[5-(3-nitrofenil)furano-2-il]prop-2-en-1-ona.
Singularidad
(2E)-1-(5-metilfurano-2-il)-3-[5-(3-nitrofenil)furano-2-il]prop-2-en-1-ona es único debido a la combinación de sus grupos furano y nitrofenilo, que confieren reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C18H13NO5 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
(E)-1-(5-methylfuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C18H13NO5/c1-12-5-9-18(23-12)16(20)8-6-15-7-10-17(24-15)13-3-2-4-14(11-13)19(21)22/h2-11H,1H3/b8-6+ |
Clave InChI |
VIIZELYENHFUBF-SOFGYWHQSA-N |
SMILES isomérico |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(O1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11643393.png)

![(6Z)-6-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643412.png)
![3-{2-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11643421.png)
![Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11643423.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B11643434.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11643436.png)
![methyl (5Z)-5-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643444.png)
![(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11643448.png)
![2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide](/img/structure/B11643456.png)

![4-(3-{[(2E)-2-(hydroxyimino)propanoyl]amino}propyl)-4-methylmorpholin-4-ium](/img/structure/B11643465.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11643474.png)

